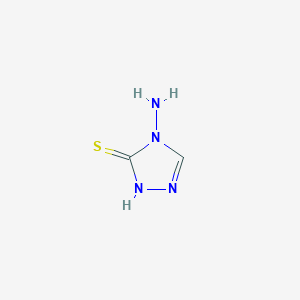

4-amino-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156612. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBXBCKFUPBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370684 | |

| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4343-75-3 | |

| Record name | 4343-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives. This triazole scaffold is a critical structural motif in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] This document details common synthetic pathways, provides explicit experimental protocols, and summarizes key characterization data.

Overview of Synthetic Methodologies

The synthesis of the this compound core can be achieved through several reliable methods. The most prevalent approaches involve the cyclization of thiocarbohydrazides with carboxylic acids or the chemical transformation of related heterocyclic systems like 1,3,4-oxadiazoles.

Method A: Cyclization of Thiocarbohydrazide with Carboxylic Acids

This is a widely utilized and direct method for preparing 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols. The reaction involves the condensation of thiocarbohydrazide with an appropriate aliphatic or aromatic carboxylic acid.[2] The reaction is typically performed by heating the reactants, often without a solvent, at the melting point of the carboxylic acid.[2]

Caption: General synthesis via thiocarbohydrazide and a carboxylic acid.

Method B: From 5-Substituted-2-mercapto-1,3,4-oxadiazoles

Another effective route involves the ring transformation of a 5-substituted-2-mercapto-1,3,4-oxadiazole. This precursor is treated with hydrazine hydrate, which induces a recyclization process to yield the desired triazole.[2][4] This method is particularly useful when the corresponding oxadiazole is readily accessible.

Caption: Synthesis from a 1,3,4-oxadiazole precursor.

Method C: From Carboxylic Acid Hydrazides and Carbon Disulfide

This multi-step synthesis begins with the condensation of a carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazinate salt.[2][5] This intermediate is then cyclized by reacting it with an excess of hydrazine hydrate to furnish the final triazole product.[2][5]

Experimental Protocols

The following sections provide detailed experimental procedures. The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is presented as a representative example of Method A.

Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from methodologies involving the fusion of thiocarbohydrazide with a carboxylic acid.[1]

Materials:

-

Thiocarbohydrazide

-

Benzoic Acid

-

Ethanol or Methanol (for recrystallization)

-

Deionized Water

Procedure:

-

A mixture of thiocarbohydrazide (0.1 mol) and benzoic acid (0.1 mol) is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated in an oil bath to 160-170°C.

-

The reaction is maintained at this temperature for approximately 2-3 hours, during which the mixture fuses and reacts.

-

After the reaction period, the flask is allowed to cool to room temperature.

-

The resulting solid mass is dispersed in hot water to break it up and wash away any unreacted starting materials.

-

The crude product is collected by filtration and washed thoroughly with cold water.

-

For purification, the solid is recrystallized from a suitable solvent, such as ethanol or methanol, to yield the pure product.[2]

-

The purified crystals are dried under vacuum.

General Characterization Workflow

Post-synthesis, a systematic workflow is employed to confirm the structure and purity of the compound.

Caption: Post-synthesis characterization workflow.

Characterization Data

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques and physical measurements. The molecule can exist in thione-thiol tautomeric forms, but spectral evidence often confirms the predominance of the thiol form.[2][6]

Spectroscopic and Physical Properties

The following table summarizes typical characterization data for 5-substituted 4-amino-4H-1,2,4-triazole-3-thiols, with specific examples provided for clarity.

| Parameter | General Range / Observation | Example: 5-(p-methoxyphenyl) Derivative[2] | Example: 5-phenyl Derivative[5] |

| Appearance | Crystalline solid | - | - |

| Melting Point (°C) | Varies with substituent | 204 | - |

| Yield (%) | 60 - 75% | 68% | - |

| FTIR (KBr, cm⁻¹) | |||

| ν(N-H) stretch (NH₂) | 3250-3420 (two bands, symm. & asymm.)[2] | 3335, 3280 | 3250, 3213 |

| ν(S-H) stretch | 2550-2740[2][5][7] | 2570 | 2736 |

| ν(C=N) stretch | 1540-1645[2][5] | 1610 | 1645 |

| ν(C-S) stretch | ~670-710 | - | 673 |

| ¹H NMR (DMSO-d₆, δ ppm) | |||

| -NH₂ (singlet, 2H) | 5.20 - 5.83[2][5] | 5.45 | 5.83 |

| -SH (singlet, 1H) | 11.50 - 13.97[2][5] | 12.50 | 13.97 |

| Aromatic-H (multiplet) | 6.75 - 8.05 | 7.45-7.80 (4H) | 7.51-8.05 (5H) |

| Other Protons | - | 3.80 (s, 3H, -OCH₃) | - |

Note: Spectral data can vary slightly based on the solvent used and the specific instrumentation.

The presence of a sharp absorption band around 2550-2600 cm⁻¹ in the IR spectrum and a downfield singlet between 11.5-13.9 ppm in the ¹H NMR spectrum are strong indicators of the S-H group, confirming the thiol tautomeric form.[2][5] The two distinct bands in the 3250-3420 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of the primary amino group.[2]

References

Spectroscopic Analysis of 4-amino-4H-1,2,4-triazole-3-thiol: A Technical Guide Using FTIR and NMR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-amino-4H-1,2,4-triazole-3-thiol, a crucial heterocyclic building block in medicinal chemistry and materials science. The structural elucidation of this compound is paramount for its application in synthesizing novel therapeutic agents and other functional materials. This document details the standard experimental protocols and interpretation of data obtained from Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, serving as a comprehensive resource for its characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum provides a unique molecular "fingerprint." For this compound, FTIR is essential for confirming the presence of key amino (-NH₂), thiol (-SH), and triazole ring (C=N) functionalities.

Experimental Protocol: FTIR Analysis

-

Sample Preparation (KBr Pellet Method):

-

A small quantity of high-purity this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

The homogenous mixture is then transferred to a pellet-forming die.

-

A hydraulic press is used to apply pressure (approximately 8-10 tons) to the powder, forming a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.[1][2]

-

A background spectrum of the empty sample chamber is recorded.

-

The sample spectrum is then recorded, typically over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.[2]

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

FTIR Spectral Data and Interpretation

The FTIR spectrum of this compound is characterized by several distinct absorption bands that confirm its structure. The presence of a sharp band for the S-H stretch and the absence of a strong N-H stretch associated with a thione (C=S) group confirm that the compound predominantly exists in the thiol tautomeric form.[1]

Table 1: Characteristic FTIR Absorption Bands for this compound Derivatives

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Reference |

| 3420–3250 | Asymmetric & Symmetric N-H Stretch | Primary Amino (-NH₂) | [1] |

| 2600–2550 | S-H Stretch | Thiol (-SH) | [1] |

| 1620–1540 | C=N Stretch | Triazole Ring | [1] |

Note: The exact positions of these peaks can vary slightly based on the specific derivative (e.g., substitution at the 5-position) and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound, ¹H NMR provides definitive evidence for the number and types of protons present, including those of the crucial amino and thiol groups.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, most commonly DMSO-d₆ (deuterated dimethyl sulfoxide).

-

A small amount of an internal standard, typically tetramethylsilane (TMS), is added to reference the chemical shifts to δ 0.00 ppm.

-

-

Data Acquisition:

-

The sample solution is transferred to a 5 mm NMR tube.

-

The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).[1][2]

-

Standard acquisition parameters are used, and the resulting Free Induction Decay (FID) is Fourier-transformed to generate the spectrum.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides unambiguous confirmation of the compound's structure. The signals for the amino and thiol protons are particularly diagnostic.[1] Their appearance as singlets indicates that there is no significant coupling to adjacent protons. The downfield chemical shift of the SH proton is characteristic of an acidic thiol proton.

Table 2: Characteristic ¹H NMR Signals for this compound Derivatives in DMSO-d₆

| Chemical Shift Range (δ, ppm) | Multiplicity | Proton Assignment | Reference |

| 13.00–11.50 | Singlet | 1H, Thiol (-SH) | [1] |

| 5.80–5.20 | Singlet | 2H, Primary Amino (-NH₂) | [1] |

Note: For derivatives with substituents at the 5-position (e.g., aryl or alkyl groups), additional signals corresponding to those groups would be observed. For instance, aromatic protons typically appear in the δ 7.0-8.5 ppm region.[1]

Visualized Workflows and Data Correlation

To clarify the relationship between the experimental procedures and the resulting data, the following diagrams illustrate the overall workflow and the direct correlation between the molecule's functional groups and their spectroscopic signatures.

Caption: Experimental workflow for FTIR and NMR analysis.

Caption: Linking functional groups to their spectral signals.

References

Tautomeric Forms of 4-Amino-4H-1,2,4-triazole-3-thiol in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-amino-4H-1,2,4-triazole-3-thiol in various solvent environments. Understanding the predominant tautomeric form is critical for elucidating reaction mechanisms, predicting biological activity, and designing novel therapeutics, as tautomerism significantly influences molecular properties such as lipophilicity, hydrogen bonding capability, and receptor interaction.

Introduction to Tautomerism in this compound

This compound can exist in two primary tautomeric forms: the thione form (A) and the thiol form (B). The equilibrium between these two forms is influenced by the solvent, temperature, and pH. Spectroscopic evidence from various studies overwhelmingly indicates that the thione form is the predominant tautomer in both the solid state and in solutions.

Caption: Tautomeric equilibrium between the thione and thiol forms.

Quantitative Analysis of Tautomeric Equilibrium

While comprehensive quantitative data for the parent this compound across a wide range of solvents is limited in the literature, a detailed study on the closely related derivative, 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) provides valuable insight into the tautomeric ratio in a polar aprotic solvent.

Table 1: Tautomeric Ratio of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in DMSO

| Solvent System | Thione Form (%) | Thiol Form (%) |

| DMSO | 97.27 | 2.73 |

| DMSO + NaHCO₃ | 94.5 | 5.5 |

Data extracted from a study on a derivative, which is indicative of the equilibrium for the parent compound.[1]

The data clearly shows the dominance of the thione form in DMSO. The slight shift towards the thiol form upon the addition of a weak base suggests that the thiol form is more acidic.

Experimental Protocols for Tautomer Characterization

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough investigation of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful technique to distinguish between the thione and thiol forms in solution. The C=S chromophore in the thione form typically exhibits an n→π* transition at longer wavelengths (around 300-400 nm), whereas the thiol form, with its C=N chromophore, has its primary absorption bands at shorter wavelengths (below 300 nm).

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, DMSO, water).

-

instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectra from 200 to 500 nm against a solvent blank.

-

Analysis: Identify the λmax for each solvent. The presence of a distinct absorption band in the 300-400 nm region is indicative of the thione tautomer.

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the tautomeric structure in solution. The chemical shifts of the N-H and S-H protons, as well as the carbon of the C=S or C-S group, are highly sensitive to the tautomeric form.

Experimental Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to obtain a clear solution.

-

¹H NMR:

-

Acquire the ¹H NMR spectrum.

-

Look for a broad singlet in the region of 13-14 ppm, which is characteristic of the N-H proton in the thione form.[2]

-

The absence of a signal in the typical S-H region (around 1-4 ppm) and the presence of the low-field N-H signal strongly support the thione structure.

-

-

¹³C NMR:

-

Acquire the ¹³C NMR spectrum.

-

The chemical shift of the carbon atom in the C=S group of the thione tautomer is expected to be in the range of 160-180 ppm. The corresponding C-S carbon in the thiol form would appear at a significantly different chemical shift.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental findings. These calculations can predict the relative stabilities of the tautomers in the gas phase and in different solvents (using a polarizable continuum model).

Computational Protocol:

-

Structure Optimization: Build the 3D structures of both the thione and thiol tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities in the gas phase.

-

Solvent Effects: Incorporate solvent effects using a continuum solvation model (e.g., PCM, SMD) for a range of solvents to predict the tautomeric equilibrium in solution.

-

Spectra Simulation: Simulate the UV-Vis and NMR spectra for each tautomer and compare them with the experimental data to aid in the assignment of the observed signals.

Caption: Workflow for computational investigation of tautomerism.

Conclusion

The tautomeric equilibrium of this compound is heavily skewed towards the thione form in both the solid state and in solution, as evidenced by a combination of spectroscopic data and theoretical calculations on the parent compound and its derivatives. For researchers in drug development, it is crucial to consider the predominance of the thione tautomer in physiological environments, as this will dictate the molecule's interactions with biological targets. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed investigation of tautomerism in this important class of heterocyclic compounds.

References

Quantum Chemical Insights into 4-Amino-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4H-1,2,4-triazole-3-thiol and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Understanding the structural, electronic, and thermodynamic properties of these molecules at a quantum level is crucial for rational drug design and the prediction of their chemical behavior. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these properties.

This technical guide offers an in-depth overview of the quantum chemical calculations performed on this compound and its closely related derivatives. Due to the limited availability of comprehensive computational data for the parent molecule in existing literature, this guide will utilize data from substituted derivatives, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, as illustrative examples to demonstrate the application and interpretation of these computational methods. The principles and methodologies described herein are directly applicable to the study of the core this compound structure.

Computational Methodologies

The data presented in this guide are derived from computational studies that typically employ Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocols: Computational Details

Software: The calculations are generally performed using the Gaussian suite of programs (e.g., Gaussian 09 or later versions).

Method: The most commonly employed method is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Basis Set: A common choice for the basis set is the Pople-style 6-311++G(d,p), which includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Geometry Optimization: The molecular geometry of the studied compounds is optimized to a local minimum on the potential energy surface without any symmetry constraints. The convergence criteria are typically set to the default values of the software.

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Property Calculations: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges are calculated from the optimized geometry.

Solvation Effects: To simulate a more realistic biological environment, solvation effects can be included using continuum solvation models like the Polarizable Continuum Model (PCM).

Data Presentation: Calculated Properties of Triazole Derivatives

The following tables summarize key quantitative data obtained from DFT calculations on derivatives of this compound. This data provides insights into the molecule's stability, reactivity, and electronic characteristics.

Table 1: Quantum Chemical Parameters of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Tautomers

| Parameter | Thiol Tautomer (TL 2A) | Thione Tautomer (TN 2B) | Thiol Tautomer (TL 2C) |

| Total Energy (eV) | -25212.895 | -259.311 | -25212.822 |

| Dipole Moment (µ/D) | 4.697 | 3.686 | 7.588 |

| Ionization Potential (IP/eV) | 6.149 | 5.768 | 6.177 |

| HOMO Energy (eV) | -6.149 | -5.768 | -6.177 |

| LUMO Energy (eV) | -1.056 | -1.415 | -1.252 |

| Energy Gap (EG/eV) | 5.093 | 4.353 | 4.925 |

| Hardness (η/eV) | 2.546 | 2.176 | 2.463 |

| Softness (σ/eV) | 0.393 | 0.460 | 0.406 |

| Electronegativity (χ/eV) | 3.603 | 3.591 | 3.714 |

| Electrophilicity (ω/eV) | 2.550 | 2.966 | 2.800 |

Data sourced from a theoretical study on tautomeric conformations of 1,2,4-triazole derivatives.

Table 2: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for a Representative Triazole Derivative

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.77 | N-C-S | 125.4 |

| C=N | 1.30 | C-N-N | 108.2 |

| N-N | 1.38 | N-N-C | 110.5 |

| C-N (amino) | 1.39 | H-N-H | 115.0 |

Note: These are representative values for a triazole derivative and the actual values for this compound may vary slightly.

Visualization of Computational Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the typical workflow for quantum chemical calculations and the conceptual relationships between the calculated properties.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Relationship between Electronic Properties.

Conclusion

Quantum chemical calculations provide invaluable insights into the fundamental properties of this compound and its derivatives. The data and methodologies presented in this guide, although based on substituted analogues, offer a robust framework for understanding the structure-property relationships that govern the behavior of this important class of molecules. By leveraging these computational tools, researchers in drug development and materials science can make more informed decisions in the design and synthesis of novel compounds with desired therapeutic or functional properties. Further computational studies on the unsubstituted parent molecule are encouraged to build a more complete and direct understanding of its quantum chemical landscape.

An In-depth Technical Guide on the Physicochemical Properties and Stability of 4-amino-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, stability, and experimental protocols related to 4-amino-4H-1,2,4-triazole-3-thiol (ATT). ATT is a heterocyclic compound of significant interest in medicinal and materials science due to its versatile chemical nature and biological activities. This document consolidates key data on its structural, spectral, and thermal characteristics, offering detailed methodologies for its synthesis and analysis. The information presented herein is intended to support further research and development involving this compound.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below. The molecule can exist in tautomeric forms, primarily the thiol and thione forms, which influences its chemical reactivity and physical properties. The presence of both an amino group and a thiol group makes it a versatile intermediate in the synthesis of various heterocyclic systems.[2]

| Property | Value | Reference |

| IUPAC Name | 4-amino-1,2,4-triazole-3-thiol | [3] |

| CAS Number | 4343-75-3 | [3] |

| Chemical Formula | C₂H₄N₄S | [3][4] |

| Molecular Weight | 116.14 g/mol | [3][4] |

| Melting Point | 156-158 °C | [3] |

| Boiling Point | 190.1 ± 23.0 °C (Predicted) | [3] |

| Density | 1.89 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in water and methanol.[5] Insoluble in water, but soluble in organic solvents such as chloroform, ethanol and acetone.[1] |

Spectral Data Analysis

The structural confirmation of this compound and its derivatives is heavily reliant on spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the amino and thiol protons. The signal for the S-H proton is typically observed as a singlet in the downfield region, around 11.50-13.00 ppm, confirming the presence of the thiol form.[2] The amino (NH₂) protons usually appear as a singlet between 5.20-5.80 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present. Key absorption bands include:

-

N-H stretching: Two bands are typically observed for the amino group in the region of 3250-3350 cm⁻¹.[2]

-

S-H stretching: A characteristic band for the thiol group appears around 2550-2600 cm⁻¹.[2] The presence of this band is strong evidence for the thiol tautomer.[2]

-

C=N stretching: An absorption band in the region of 1540-1620 cm⁻¹ is attributed to the C=N stretching vibration within the triazole ring.[2]

-

C-S stretching: A band around 673 cm⁻¹ can be assigned to the C-S bond.[6]

Stability Profile

Thermal Stability

The thermal stability of 1,2,4-triazole derivatives is a subject of considerable study. The decomposition of related 1,2,4-triazol-3-thiones often proceeds through a concerted, six-membered cyclic transition state, primarily driven by the breaking of the N-N bond.[7] Thione analogues consistently show significantly lower activation energies for decomposition (by ~40 kJ/mol) compared to their oxygen counterparts, indicating lower thermal stability.[7] Studies on 4-amino-1,2,4-triazolium nitrate show that the initial decomposition step is likely a proton transfer from the triazole ring to the nitrate, forming nitric acid and the neutral amino-triazole.[8] Subsequent reactions then lead to the decomposition of the ring.[8]

Chemical Stability

The chemical stability of triazole derivatives can be influenced by structural modifications. For instance, modifying the triazole structure can enhance stability in various environments, which is particularly relevant for applications like corrosion inhibition.[9] The amino and thiol groups are reactive sites. The thiol group can be easily alkylated, and the amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases.[10]

Experimental Protocols

Synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiol

A widely used method for the synthesis of this class of compounds involves the cyclization of dithiocarbazates or thiocarbohydrazides.[2][11]

Method 1: From Carboxylic Acid Hydrazides [2]

-

Step 1: Synthesis of Potassium 3-aroyldithiocarbazate: A carboxylic acid hydrazide is condensed with carbon disulfide in the presence of ethanolic potassium hydroxide. This reaction yields the corresponding potassium 3-aroyldithiocarbazate.

-

Step 2: Cyclization with Hydrazine Hydrate: The potassium salt intermediate is then reacted with an excess of hydrazine hydrate. The mixture is typically refluxed for several hours. This step results in the cyclization and formation of the 4-amino-1,2,4-triazole-3-thiol ring.

-

Work-up: The reaction mixture is cooled, and the product is precipitated by neutralizing with a dilute acid (e.g., hydrochloric acid). The solid product is filtered, washed thoroughly with cold water, and recrystallized from a suitable solvent like ethanol.[2]

Method 2: From Thiocarbohydrazide [11]

-

Fusion: Thiocarbohydrazide is fused with a substituted benzoic acid. This direct condensation and cyclization reaction is carried out at elevated temperatures.

-

Work-up: The reaction mixture is cooled, and the resulting solid is washed with water to remove any unreacted starting materials or byproducts. The crude product is then purified by recrystallization.[11]

References

- 1. chembk.com [chembk.com]

- 2. ijcrt.org [ijcrt.org]

- 3. This compound CAS#: 4343-75-3 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 4-Amino-1,2,4-triazole, 99% | Fisher Scientific [fishersci.ca]

- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 7. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance[v1] | Preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unraveling the Three-Dimensional Architecture of 4-amino-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Guide to Crystal Structure Analysis

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecules is paramount for establishing structure-activity relationships (SAR) and designing novel therapeutic agents. This technical guide provides an in-depth exploration of the crystal structure analysis of 4-amino-4H-1,2,4-triazole-3-thiol derivatives, a class of compounds renowned for its diverse pharmacological activities.

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of drugs with applications ranging from antifungal to anticancer therapies. The addition of an amino group at the 4-position and a thiol group at the 3-position of the triazole ring gives rise to a versatile scaffold, this compound, which has been extensively derivatized to modulate its biological profile. Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement of these derivatives, providing invaluable insights into their conformation, stereochemistry, and intermolecular interactions.

Experimental Protocols

The successful crystal structure analysis of this compound derivatives hinges on two critical experimental phases: the synthesis of high-quality single crystals and the subsequent analysis by X-ray diffraction.

Synthesis and Crystallization of this compound Derivatives

The synthesis of these derivatives typically involves multi-step reaction sequences, with common strategies including the cyclization of thiocarbohydrazide derivatives or the conversion of 1,3,4-oxadiazoles. The final compounds are then purified, often by recrystallization, which also serves as the primary method for obtaining single crystals suitable for X-ray diffraction.

General Synthetic Protocol:

A widely employed method for the synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiols involves the reaction of the corresponding carboxylic acid with thiocarbohydrazide.

-

Preparation of the Hydrazide: The starting carboxylic acid is converted to its corresponding hydrazide, often by reaction with hydrazine hydrate in an alcoholic solvent.

-

Formation of Potassium Dithiocarbazinate: The hydrazide is then treated with carbon disulfide in the presence of potassium hydroxide in ethanol to yield the potassium dithiocarbazinate salt.

-

Cyclization: The potassium salt is subsequently cyclized by refluxing with an excess of hydrazine hydrate. The reaction mixture is then cooled and acidified to precipitate the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Crystallization:

The procurement of high-quality single crystals is a crucial, and often challenging, step. Slow evaporation of a saturated solution of the purified compound is a common and effective technique.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility.

-

Preparation of a Saturated Solution: The compound is dissolved in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature. Over time, single crystals of sufficient size and quality for X-ray diffraction analysis will form.

Single-Crystal X-ray Diffraction Analysis

This technique provides a detailed three-dimensional map of the electron density within the crystal, from which the precise arrangement of atoms can be determined.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.

Quantitative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of this compound derivatives, providing a basis for comparative structural analysis.

Table 1: Unit Cell Parameters for Selected this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione[1] | C₃H₆N₄S | Orthorhombic | Pbcm | 8.253(3) | 7.994(3) | 8.851(3) | 90 | 90 | 90 | 4 |

| (E)-4-((4-bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[2] | C₁₇H₁₂BrN₅S | Triclinic | P-1 | 7.234(2) | 10.380(3) | 12.000(4) | 101.9(3) | 98.0(2) | 109.2(2) | 2 |

| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole | C₈H₈N₄S | Triclinic | P-1 | 6.170(3) | 7.177(1) | 9.989(3) | 81.87(1) | 84.97(2) | 78.81(2) | 2 |

| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole | C₉H₁₀N₄S | Triclinic | P-1 | 5.996(1) | 7.582(2) | 11.143(1) | 73.16(1) | 89.65(2) | 87.88(1) | 2 |

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles for 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole [3]

| Bond/Angle/Torsion | Value (Å or °) |

| Bond Lengths (Å) | |

| N1-N2 | 1.395(3) |

| N3-N4 | 1.411(4) |

| C7-N1 | 1.338(5) |

| C8-N2 | 1.341(3) |

| Bond Angles (°) | |

| N2-N1-C7 | 105.8(2) |

| N1-N2-C8 | 105.9(2) |

| N4-N3-C7 | 110.1(2) |

| Torsion Angles (°) | |

| C7-N3-N4-N5 | -178.9(2) |

| C8-N2-N1-C7 | 0.1(3) |

Visualizing Molecular Architecture and Experimental Processes

Graphical representations are indispensable tools for comprehending complex relationships and workflows in structural chemistry. The following diagrams, generated using the DOT language, illustrate key aspects of the crystal structure analysis of this compound derivatives.

References

- 1. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Decomposition Studies of 4-amino-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives. The information presented herein is curated for researchers, scientists, and professionals in drug development who are interested in the thermal stability and decomposition pathways of this class of compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes proposed decomposition mechanisms.

Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data for 1,2,4-Triazole-3-thiol Derivatives

| Compound ID | Decomposition Step 1 | Decomposition Step 2 | Decomposition Step 3 | Total Mass Loss (%) |

| PM4a | 220-350°C (38.86% mass loss) | 350-480°C (28.45% mass loss) | 480-620°C (11.23% mass loss) | 78.54 |

| PM4b | 240-360°C (39.12% mass loss) | 360-490°C (29.11% mass loss) | 490-640°C (12.03% mass loss) | 80.26 |

| PM4c | 230-370°C (40.21% mass loss) | 370-500°C (30.18% mass loss) | 500-650°C (10.11% mass loss) | 80.50 |

Data extrapolated from a study on 1,2,4-triazole derivatives by Godhani et al. (2015).

Table 2: Differential Scanning Calorimetry (DSC) Data for 1,2,4-Triazole-3-thiol Derivatives

| Compound ID | Endothermic Peak 1 (Melting Point) | Endothermic Peak 2 | Exothermic Peak 1 | Exothermic Peak 2 |

| PM4a | 185°C | - | 280°C | 420°C |

| PM4b | 195°C | - | 290°C | 435°C |

| PM4c | 210°C | - | 310°C | 450°C |

Data extrapolated from a study on 1,2,4-triazole derivatives by Godhani et al. (2015).

Experimental Protocols

The following sections detail the standard methodologies for conducting the key experiments cited in the study of thermal decomposition of this compound and its derivatives.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring the change in mass as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate to provide an inert atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient temperature to 800°C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the percentage of mass loss at each step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature. This provides information on melting, crystallization, and decomposition.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas at a constant flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10°C/min) over a desired temperature range.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak temperatures and the enthalpy changes (area under the peaks) for these transitions are determined.

Proposed Thermal Decomposition Pathway

Theoretical studies on the thermal decomposition of 1,2,4-triazole-3-thiones suggest a concerted unimolecular decomposition mechanism. The primary driving force is the cleavage of the N-N bond within the triazole ring.

Molecular Modeling of 4-amino-4H-1,2,4-triazole-3-thiol and its Derivatives: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-4H-1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the basis for a wide array of derivatives with diverse biological activities. These compounds have garnered significant interest for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[1][2] Molecular modeling techniques, including quantum chemical calculations and molecular docking, have become indispensable tools for elucidating the structure-activity relationships (SAR) of these derivatives, predicting their interactions with biological targets, and guiding the rational design of more potent and selective therapeutic agents.[1] This technical guide provides an in-depth overview of the molecular modeling of this compound and its derivatives, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways and computational workflows.

Data Presentation: Quantitative Insights into Biological Activity and Molecular Properties

The following tables summarize key quantitative data from various studies on this compound derivatives, providing a comparative look at their biological activities and calculated molecular properties.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 17 | MCF-7 | 0.31 | Doxorubicin | Not specified |

| 22 | MCF-7 | 3.31 | Doxorubicin | Not specified |

| 25 | MCF-7 | 4.46 | Doxorubicin | Not specified |

| 17 | Caco-2 | Not specified | Doxorubicin | Not specified |

| 22 | Caco-2 | 4.98 | Doxorubicin | Not specified |

| 25 | Caco-2 | 7.22 | Doxorubicin | Not specified |

| 4a | Huh7 | 4.29 | Not specified | Not specified |

Data sourced from references[3][4].

Table 2: Inhibition of Metallo-β-Lactamases (MBLs)

The inhibition constant (Ki) and IC50 values indicate the potency of compounds in inhibiting the activity of various MBLs, which are enzymes responsible for antibiotic resistance.

| Compound | Target Enzyme | Ki (µM) | IC50 (µM) |

| Derivative Series | VIM-type enzymes | Sub-µM to µM range | Not specified |

| Hydrazine Analogs | VIM-2 and VIM-4 | Sub-µM to µM range | Not specified |

| 5l | VIM-2 | Not specified | 38.36 |

| Various Derivatives | NDM-1 and VIM-2 | Low µM range | Not specified |

Data sourced from references[5][6][7][8].

Table 3: Quantum Chemical Calculation Parameters (DFT)

Density Functional Theory (DFT) is used to calculate electronic properties that can be correlated with the reactivity and interaction capabilities of the molecules.[9]

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |

| 5a | -6.51 | -1.53 | 4.98 | 2.49 | 4.02 | 3.24 |

| 5b | -6.62 | -1.98 | 4.64 | 2.32 | 4.30 | 3.98 |

| 5c | -6.81 | -2.33 | 4.48 | 2.24 | 4.57 | 4.66 |

Data sourced from reference[1].

Experimental Protocols

This section provides detailed methodologies for key computational and experimental procedures cited in the study of this compound derivatives.

Molecular Docking Protocol using AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[5][10]

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., Metallo-β-lactamase VIM-2, PDB ID: 5Y6E) from the Protein Data Bank.[5]

-

Remove all water and solvent molecules from the protein structure.

-

Using AutoDockTools, add Gasteiger–Marsili charges to the protein model.

-

Merge non-polar hydrogens onto their respective heavy atoms.

-

-

Ligand Preparation:

-

Generate the 3D structures of the this compound derivatives.

-

Minimize the energy of the ligands using a suitable force field.

-

Convert the ligand files to the PDBQT format using AutoDockTools.

-

-

Grid Generation:

-

Define the docking search space (grid box) to encompass the entire active site of the protein.

-

Set the grid center to the coordinates of the co-crystallized inhibitor or a predicted binding site.

-

A typical grid size is 20 Å × 20 Å × 20 Å.[5]

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the docking results to identify the binding poses with the lowest binding energies.

-

Visualize the protein-ligand interactions using software like PyMOL to understand the key interactions driving binding.[5]

-

Density Functional Theory (DFT) Calculation Protocol

DFT calculations provide insights into the electronic structure and reactivity of molecules.[9][11]

-

Structure Optimization:

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

-

Calculation of Molecular Properties:

-

From the output of the calculations, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculate the energy gap (ΔE = ELUMO - EHOMO).

-

Calculate other chemical reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω) using the HOMO and LUMO energies.[9]

-

MTT Assay Protocol for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][12][13][14]

-

Cell Seeding:

-

Compound Treatment:

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement:

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and pathways relevant to the study of this compound derivatives.

Computational Drug Discovery Workflow

Caption: A typical workflow for computational drug discovery of 1,2,4-triazole derivatives.

Apoptosis Signaling Pathway Induced by 1,2,4-Triazole Derivatives

Caption: A simplified diagram of the p53-mediated apoptosis pathway activated by 1,2,4-triazole derivatives in cancer cells.[15][16][17][18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. researchhub.com [researchhub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.unipd.it [research.unipd.it]

- 7. 4-Alkyl-1,2,4-triazole-3-thione analogues as metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(N-Alkyl- and -Acyl-amino)-1,2,4-triazole-3-thione Analogs as Metallo-β-Lactamase Inhibitors: Impact of 4-Linker on Potency and Spectrum of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 11. researchgate.net [researchgate.net]

- 12. atcc.org [atcc.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 15. researchgate.net [researchgate.net]

- 16. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Thione-Thiol Tautomerism in Substituted 1,2,4-Triazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of thione-thiol tautomerism in substituted 1,2,4-triazoles, a critical aspect influencing their biological activity and physicochemical properties. This document delves into the structural and electronic factors governing the tautomeric equilibrium, the impact of substituents and solvent effects, and the experimental and computational methodologies employed for their characterization. A significant focus is placed on the implications of this tautomerism in drug design and development, with a detailed exploration of the mechanism of action of 1,2,4-triazole-based enzyme inhibitors. Quantitative data on tautomeric preferences are summarized in tabular format, and detailed experimental protocols for key analytical techniques are provided. Visual diagrams generated using Graphviz are included to illustrate tautomeric equilibria, experimental workflows, and relevant biological pathways.

Introduction to Thione-Thiol Tautomerism in 1,2,4-Triazoles

Substituted 1,2,4-triazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] A key feature of 3-mercapto-1,2,4-triazoles is their existence as a dynamic equilibrium of two tautomeric forms: the thione and the thiol. This prototropic tautomerism involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom.

The position of this equilibrium is a crucial determinant of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular shape. Consequently, the tautomeric form present can significantly influence the molecule's interaction with biological targets, thereby affecting its efficacy and mechanism of action.[4][5][6] In the solid state and in solution, the thione form is generally observed to be the more stable and predominant tautomer for most substituted 1,2,4-triazoles.[7]

Factors Influencing Tautomeric Equilibrium

The delicate balance between the thione and thiol forms is influenced by a combination of intrinsic structural features and extrinsic environmental factors.

-

Electronic Effects of Substituents: The nature of the substituents on the 1,2,4-triazole ring plays a pivotal role in determining the relative stability of the tautomers. Electron-withdrawing groups tend to increase the acidity of the N-H proton, which can favor the thione form. Conversely, electron-donating groups can influence the electron density distribution within the ring and on the exocyclic sulfur, potentially shifting the equilibrium.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric equilibrium. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the extent of stabilization may differ, leading to a shift in the equilibrium position compared to nonpolar solvents. Computational studies using models like the Polarizable Continuum Model (PCM) are instrumental in predicting these solvent effects.

-

Temperature and pH: Temperature can influence the equilibrium constant of the tautomeric interconversion. The pH of the medium is also a critical factor, as it can lead to the formation of anionic or cationic species, which may favor one tautomeric form over the other.

Quantitative Analysis of Tautomeric Equilibrium

The quantitative assessment of the thione-thiol tautomeric equilibrium is essential for understanding the structure-activity relationships of substituted 1,2,4-triazoles. This is typically achieved through a combination of computational and experimental methods.

Computational Data

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of tautomers and thus the position of the equilibrium. The tables below summarize representative computational data for the relative energies of thione and thiol tautomers of substituted 1,2,4-triazoles in the gas phase and in different solvents.

Table 1: Calculated Relative Energies of Thione and Thiol Tautomers in the Gas Phase

| Compound/Substituent | Computational Method | ΔE (Thiol - Thione) (kcal/mol) | Predominant Tautomer |

| 4-amino-5-methyl-1,2,4-triazole-3-thione | B3LYP/6-311++G | 7.5 | Thione |

| 4-(H)-1,2,4-triazole-3-thione | B3LYP/6-311++G | 8.2 | Thione |

| 4-(CH₃)-1,2,4-triazole-3-thione | B3LYP/6-311++G | 8.0 | Thione |

| 4-(F)-1,2,4-triazole-3-thione | B3LYP/6-311++G | 7.9 | Thione |

| 4-(NO₂)-1,2,4-triazole-3-thione | B3LYP/6-311++G** | 9.1 | Thione |

Data compiled from computational studies. The positive ΔE values indicate that the thiol tautomer is higher in energy than the thione tautomer.

Table 2: Calculated Relative Energies of Thione and Thiol Tautomers in Different Solvents

| Compound/Substituent | Solvent | Computational Method (PCM) | ΔE (Thiol - Thione) (kcal/mol) | Predominant Tautomer |

| 4-amino-5-methyl-1,2,4-triazole-3-thione | Acetone | B3LYP/6-311++G | 6.9 | Thione |

| 4-amino-5-methyl-1,2,4-triazole-3-thione | Acetonitrile | B3LYP/6-311++G | 6.8 | Thione |

| 4-amino-5-methyl-1,2,4-triazole-3-thione | Dichloromethane | B3LYP/6-311++G** | 7.1 | Thione |

Data compiled from computational studies. The thione form remains the more stable tautomer in the studied solvents.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and chromatographic techniques is employed to experimentally investigate the thione-thiol tautomerism.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a valuable technique for studying tautomeric equilibria in solution. The thione and thiol tautomers typically exhibit distinct absorption maxima due to differences in their chromophoric systems. The C=S group in the thione tautomer often gives rise to a characteristic absorption band at a longer wavelength compared to the thiol tautomer.[8][9]

Protocol for UV/Vis Spectroscopic Analysis:

-

Sample Preparation: Prepare stock solutions of the substituted 1,2,4-triazole in the desired solvents (e.g., ethanol, acetonitrile, water) at a known concentration (e.g., 1 x 10⁻⁴ M).

-

Instrument Setup: Use a dual-beam UV/Vis spectrophotometer. Record a baseline spectrum of the solvent.

-

Data Acquisition: Record the UV/Vis absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the absorption maxima (λ_max) corresponding to the thione and thiol tautomers. The relative intensities of these bands can be used to estimate the ratio of the two tautomers in solution. For quantitative analysis, the molar absorptivity of each tautomer at their respective λ_max needs to be determined, which can be challenging if the pure tautomers cannot be isolated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of tautomers in solution. ¹H and ¹³C NMR chemical shifts are sensitive to the electronic environment of the nuclei and can be used to distinguish between the thione and thiol forms.[10][11][12]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a known amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer.

-

¹H NMR Data Acquisition: Acquire the ¹H NMR spectrum. Key signals to observe are the N-H proton in the thione form (typically a broad singlet at a downfield chemical shift) and the S-H proton in the thiol form.

-

¹³C NMR Data Acquisition: Acquire the ¹³C NMR spectrum. The chemical shift of the C=S carbon in the thione tautomer is a key diagnostic signal and typically appears at a significantly downfield position.

-

Data Analysis: Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations. The chemical shifts in both ¹H and ¹³C NMR spectra provide definitive structural information to assign the predominant tautomeric form.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and specific technique for the separation and quantification of tautomers.[13][14] The different polarities of the thione and thiol forms often allow for their separation on a suitable HPLC column.

Protocol for HPLC-MS Analysis:

-

Sample Preparation: Prepare a solution of the compound in a solvent compatible with the mobile phase.

-

HPLC Method Development:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium formate, is typically employed.

-

Flow Rate: A flow rate of 0.2-1.0 mL/min is common.

-

Detection: A UV detector can be used for initial method development, followed by a mass spectrometer for identification and quantification.

-

-

Mass Spectrometry Method Development:

-

Ionization Source: Electrospray ionization (ESI) is typically used.

-

Analysis Mode: The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.

-

-

Data Acquisition and Analysis: Inject the sample and acquire the data. The separated tautomers will appear as distinct peaks in the chromatogram. The identity of each peak can be confirmed by its mass-to-charge ratio (m/z). The peak areas can be used for quantitative analysis.

Thione-Thiol Tautomerism in Drug Action: Enzyme Inhibition

The tautomeric state of substituted 1,2,4-triazoles is of paramount importance in their role as enzyme inhibitors. The specific three-dimensional arrangement and hydrogen bonding capabilities of the thione versus the thiol form can dictate the binding affinity and selectivity for the target enzyme's active site.

Inhibition of Metallo-β-lactamases (MBLs)

Metallo-β-lactamases are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. Substituted 1,2,4-triazole-3-thiones have emerged as promising inhibitors of these enzymes. Molecular docking studies suggest that the thione tautomer is often the active form, with the sulfur atom coordinating to the zinc ions in the active site of the MBL. This interaction is crucial for inhibiting the hydrolytic activity of the enzyme. The N-H and other functionalities on the triazole ring can form additional hydrogen bonds with amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex.

Inhibition of MBLs disrupts the bacterial defense mechanism against β-lactam antibiotics, restoring the efficacy of these life-saving drugs. This disruption does not involve a single, linear signaling pathway but rather a direct counteraction of the resistance mechanism at the molecular level.

Inhibition of InhA in Mycobacterium tuberculosis

InhA is an enoyl-acyl carrier protein reductase that is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately bacterial death.[15][16][17]

Substituted 1,2,4-triazole-3-thiones have been identified as potent inhibitors of InhA. The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the binding of the natural substrate. The tautomeric form of the triazole is critical for this interaction. Molecular modeling studies have indicated that the thione tautomer can form key hydrogen bonds and hydrophobic interactions within the InhA active site.

Conclusion

Thione-thiol tautomerism is a fundamental aspect of the chemistry of substituted 1,2,4-triazoles with profound implications for their biological activity. The predominance of the thione tautomer in most cases has been established through both computational and experimental studies. A thorough understanding and characterization of this tautomeric equilibrium are critical for the rational design and development of novel 1,2,4-triazole-based therapeutic agents. The methodologies and data presented in this guide provide a framework for researchers to investigate and leverage the tautomeric properties of these versatile heterocyclic compounds in the pursuit of new and effective drugs.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 8. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cris.unibo.it [cris.unibo.it]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. ias.ac.in [ias.ac.in]

- 14. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. InhA - Proteopedia, life in 3D [proteopedia.org]

- 17. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

Initial discovery and historical synthesis of 4-amino-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide on the Initial Discovery and Historical Synthesis of 4-amino-4H-1,2,4-triazole-3-thiol

Introduction

This compound and its corresponding thione tautomer, 4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione, represent a foundational scaffold in medicinal and materials chemistry. The unique arrangement of nitrogen and sulfur atoms imparts a wide range of biological activities, including antifungal, antimicrobial, anticonvulsant, and anticancer properties.[1][2] This molecule serves as a crucial intermediate for the synthesis of more complex heterocyclic systems, such as triazolothiadiazines.[2] This technical guide provides a comprehensive overview of the seminal synthetic routes for this heterocyclic core, detailing experimental protocols, quantitative data, and process workflows for researchers, scientists, and professionals in drug development.

Thione-Thiol Tautomerism

It is critical to recognize that this compound exists in a dynamic equilibrium with its thione tautomer. Spectroscopic evidence, particularly from IR and NMR studies, suggests that the thione form is generally predominant in the solid state.[3][4] This is characterized by the presence of a strong C=S absorption band (approx. 1166-1258 cm⁻¹) and the absence of a distinct S-H band (approx. 2550-2700 cm⁻¹).[4] For clarity, this guide will refer to the compound by its thiol name while acknowledging the prevalence of the thione form.

Primary Historical Synthetic Pathways

The synthesis of the 4-amino-1,2,4-triazole-3-thiol core has been approached through several key historical methods, primarily distinguished by their starting materials.

Synthesis from Thiocarbohydrazide and Carboxylic Acids

This is one of the most direct and widely employed methods for preparing 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols.[2] The reaction involves the condensation of thiocarbohydrazide with an appropriate aliphatic or aromatic carboxylic acid. The process typically requires heating the mixture at high temperatures, often without a solvent, leading to cyclization via dehydration.[1][5][6]

A mixture of equimolar amounts of thiocarbohydrazide (e.g., 0.1 mol) and a selected carboxylic acid (e.g., 0.1 mol) is placed in a round-bottom flask.[5][6] The flask is heated in an oil bath, with the temperature maintained at 160–170°C for approximately 2 hours.[5][6] During this time, the mixture fuses and undergoes cyclization. After cooling, the resulting solid mass is triturated with hot water to remove unreacted starting materials and byproducts.[5][6] The crude product is then collected by filtration and purified by recrystallization, typically from methanol or ethanol.[2][5][6]

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | M.P. (°C) | Ref. |

| Thiocarbohydrazide | Thiophene-2-acetic acid | 160–170°C, 2h | 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | N/A | N/A | [5] |

| Thiocarbohydrazide | 1H-Indole-3-acetic acid | 160–170°C, 2h | 4-Amino-5-((1H-indol-3-yl)methyl)-4H-1,2,4-triazole-3-thiol | N/A | 135 | [6] |

| Thiocarbohydrazide | Substituted Benzoic Acids | Fusion Method | 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol | N/A | N/A | [1] |

Note: Specific yield data is often not provided in the reviewed literature for these initial fusion reactions.

Caption: Synthesis via condensation of thiocarbohydrazide and a carboxylic acid.

Synthesis from Carboxylic Acid Hydrazides

This versatile method involves converting a carboxylic acid hydrazide into a potassium dithiocarbazate salt, which is then cyclized with hydrazine hydrate.[2] The initial step is the reaction of the acid hydrazide with carbon disulfide in an alcoholic potassium hydroxide solution.

-

Dithiocarbazate Formation: A carboxylic acid hydrazide is condensed with carbon disulfide in the presence of ethanolic potassium hydroxide. This reaction yields the corresponding potassium 3-aroyldithiocarbazate.[2]

-

Cyclization: The isolated potassium salt is then refluxed with an excess of hydrazine hydrate. The reaction proceeds for several hours, leading to the formation of the 4-amino-1,2,4-triazole-3-thiol ring system.[2] An alternative pathway involves the S-methylation of the dithiocarbazate intermediate with methyl iodide, followed by cyclization with hydrazine.[2]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel 4-Amino-4H-1,2,4-triazole-3-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed protocol for the synthesis of novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The described methodology involves a two-step synthesis commencing with the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, followed by the synthesis of Schiff base derivatives through condensation with various aromatic aldehydes.

I. Overview of Synthetic Pathway

The synthesis of 4-(substituted-benzylideneamino)-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiols is typically achieved in two main steps. The first step involves the cyclization of a substituted benzoic acid with thiocarbohydrazide to form the core 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.[1][2] The second step is the condensation of the primary amine group of the triazole with various substituted aromatic aldehydes to yield the final Schiff base derivatives.[2][3]

II. Experimental Protocols

This section details the experimental procedures for the synthesis of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate and its subsequent conversion to Schiff base derivatives.

A. Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Intermediate 3)

This protocol is adapted from the literature for the synthesis of the triazole core structure.[2]

Materials:

-

Substituted Benzoic Acid (e.g., Benzoic Acid) (1)

-

Thiocarbohydrazide (2)

-

Ethanol

-

Concentrated Sulfuric Acid

Procedure:

-

A mixture of the substituted benzoic acid (1) and thiocarbohydrazide (2) is heated.[2]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid is collected.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol (3).

B. General Procedure for the Synthesis of 4-(substituted-benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives (5a-q)

This protocol outlines the synthesis of the final Schiff base derivatives.[2]

Materials:

-

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3)

-

Substituted Aromatic Aldehyde (4)

-

Ethanol

-

Concentrated Sulfuric Acid

-

Dimethylformamide (DMF)

Procedure:

-

To a suspension of the substituted aromatic aldehyde (4) (0.2 M) in ethanol (1 ml), add an equimolar amount of the corresponding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3).[2]

-

Heat the suspension until a clear solution is obtained.[2]

-

Add a few drops of concentrated sulfuric acid to the solution.[2]

-

Reflux the reaction mixture for 6 hours on a water bath.[2]

-

Monitor the progress of the reaction using TLC.

-

After completion, filter the precipitated solid.[2]

-

Recrystallize the crude product from a mixture of dimethylformamide and ethanol to obtain the pure 4-(substituted-benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5).[2]

III. Data Presentation

The following table summarizes the quantitative data for a series of synthesized 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, including their melting points and yields.

| Compound | Ar-CHO Substituent | Molecular Formula | Melting Point (°C) | Yield (%) |

| 5a | 4-Cl | C₁₅H₁₁ClN₄S | 240-242 | 78 |

| 5b | 4-F | C₁₅H₁₁FN₄S | 230-232 | 82 |

| 5c | 4-OH | C₁₅H₁₂N₄OS | 260-262 | 75 |

| 5d | 4-OCH₃ | C₁₆H₁₄N₄OS | 210-212 | 85 |

| 5e | 4-N(CH₃)₂ | C₁₇H₁₇N₅S | 225-227 | 72 |

| 5f | 2-Cl | C₁₅H₁₁ClN₄S | 218-220 | 76 |

| 5g | 2-OH | C₁₅H₁₂N₄OS | 235-237 | 70 |

| 5h | 2-NO₂ | C₁₅H₁₁N₅O₂S | 245-247 | 68 |

| 5i | 3-NO₂ | C₁₅H₁₁N₅O₂S | 255-257 | 65 |

| 5j | 4-NO₂ | C₁₅H₁₁N₅O₂S | 270-272 | 70 |

| 5k | H | C₁₅H₁₂N₄S | 205-207 | 80 |

| 5l | 3-Br | C₁₅H₁₁BrN₄S | 228-230 | 77 |

| 5m | 3,4-di-Cl | C₁₅H₁₀Cl₂N₄S | 265-267 | 74 |

| 5n | 3,4,5-tri-OCH₃ | C₁₈H₁₈N₄O₃S | 190-192 | 88 |

| 5o | 2,4-di-Cl | C₁₅H₁₀Cl₂N₄S | 258-260 | 73 |

| 5p | 2,6-di-Cl | C₁₅H₁₀Cl₂N₄S | 248-250 | 71 |

| 5q | 3-OCF₃ | C₁₆H₁₁F₃N₄OS | 215-217 | 79 |

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4-(substituted-benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

Caption: Synthetic workflow for this compound derivatives.

References